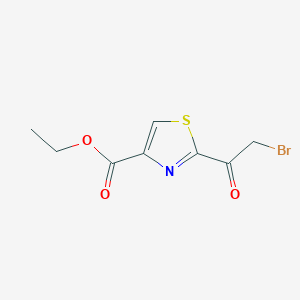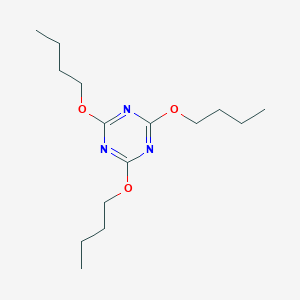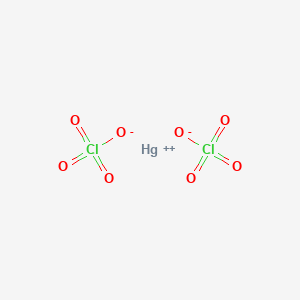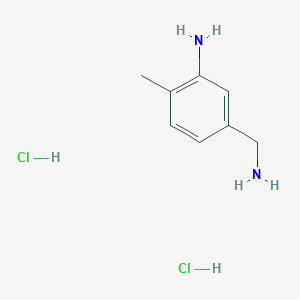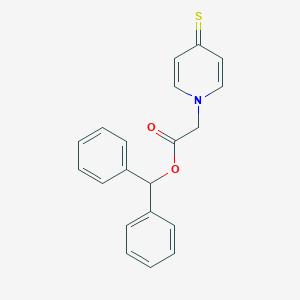
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell growth and survival.
生化学的および生理学的効果
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in lab experiments is its potential therapeutic properties in various scientific research applications. It has been shown to have anticancer and neuroprotective effects, which make it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. One area of interest is in the development of more potent analogs with improved therapeutic properties. Another area of interest is in the study of its mechanism of action, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the safety and efficacy of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in animal models and clinical trials.
合成法
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can be synthesized through a multi-step process involving the reaction of benzhydryl chloride with sodium sulfide to form benzhydryl thiol. The benzhydryl thiol is then reacted with pyridine-4-carboxylic acid to form Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
特性
CAS番号 |
101234-68-8 |
|---|---|
製品名 |
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
分子式 |
C20H17NO2S |
分子量 |
335.4 g/mol |
IUPAC名 |
benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
InChI |
InChI=1S/C20H17NO2S/c22-19(15-21-13-11-18(24)12-14-21)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
InChIキー |
XRXQUSOJVQNTSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




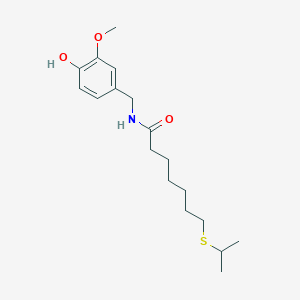
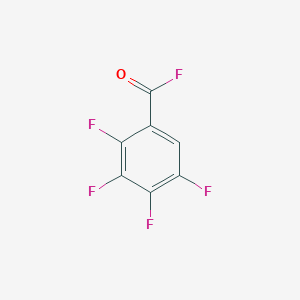
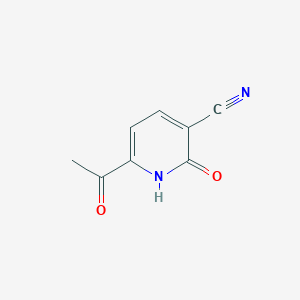
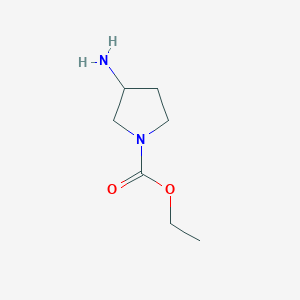
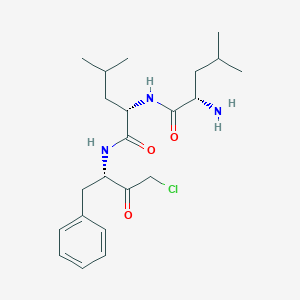
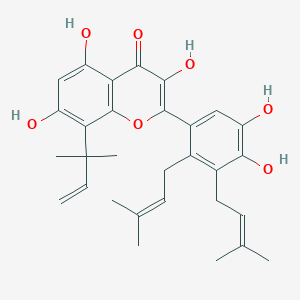
![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
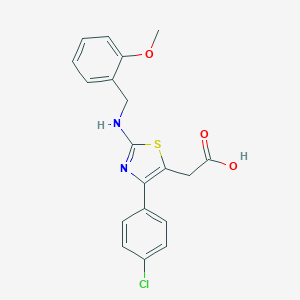
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
